molecular formula C13H22N4O3S B2674244 6-((1-(isopropylsulfonyl)pyrrolidin-3-yl)oxy)-N,N-dimethylpyrazin-2-amine CAS No. 2034209-62-4

6-((1-(isopropylsulfonyl)pyrrolidin-3-yl)oxy)-N,N-dimethylpyrazin-2-amine

Cat. No.: B2674244
CAS No.: 2034209-62-4
M. Wt: 314.4
InChI Key: YLIQKCPARLKDLE-UHFFFAOYSA-N
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Description

6-((1-(Isopropylsulfonyl)pyrrolidin-3-yl)oxy)-N,N-dimethylpyrazin-2-amine (CAS 2034209-62-4) is a nitrogen-containing heterocyclic compound with a molecular formula of C13H22N4O3S and a molecular weight of 314.41 g/mol . This complex structure integrates a pyrazinamine core linked via an ether bond to a pyrrolidine ring featuring an isopropylsulfonyl group, making it a valuable building block for medicinal chemistry and drug discovery research. While specific biological data for this compound is limited, its structure suggests significant potential for pharmaceutical research. Compounds containing the pyrrolidine scaffold are of substantial pharmacological relevance and are frequently investigated for their antimicrobial properties . The structural features of this molecule, particularly the pyrrolidine and pyrazine rings, are commonly found in agents with reported antibacterial, antifungal, and antiviral activities, positioning it as a candidate for development of novel antimicrobials to address the critical global challenge of antimicrobial resistance (AMR) . Furthermore, molecules with a pyrrolidin-1-ylsulfonyl moiety have been identified as high-affinity antagonists for neurological targets, such as κ-opioid receptors, indicating potential applications in neuroscience research for conditions like depression and addiction . Researchers can utilize this compound as a key intermediate or precursor for synthesizing more complex molecules or for structure-activity relationship (SAR) studies aimed at developing new therapeutic agents. This product is provided for research purposes only and is not intended for diagnostic or therapeutic use. Please note that the potential applications mentioned are based on the structural class of the compound and require further experimental validation.

Properties

IUPAC Name

N,N-dimethyl-6-(1-propan-2-ylsulfonylpyrrolidin-3-yl)oxypyrazin-2-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H22N4O3S/c1-10(2)21(18,19)17-6-5-11(9-17)20-13-8-14-7-12(15-13)16(3)4/h7-8,10-11H,5-6,9H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YLIQKCPARLKDLE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)S(=O)(=O)N1CCC(C1)OC2=NC(=CN=C2)N(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H22N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

314.41 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-((1-(isopropylsulfonyl)pyrrolidin-3-yl)oxy)-N,N-dimethylpyrazin-2-amine typically involves multiple steps, starting from readily available precursors. The key steps include the formation of the pyrrolidine ring, the introduction of the isopropylsulfonyl group, and the coupling with the pyrazin-2-amine moiety. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar synthetic routes but with modifications to accommodate bulk production. This includes the use of continuous flow reactors, automated synthesis systems, and stringent quality control measures to ensure consistency and safety.

Chemical Reactions Analysis

Sulfonamide Group Reactivity

The isopropylsulfonyl group on pyrrolidine demonstrates stability under mild conditions but participates in specific reactions:

  • Hydrolysis : Requires concentrated HCl (6M, reflux, 12h) to yield 3-hydroxypyrrolidine and isopropylsulfonic acid .

  • Nucleophilic Substitution : Reacts with Grignard reagents (e.g., MeMgBr) at the sulfonyl sulfur under anhydrous THF (−78°C to RT), forming thioether derivatives (yield: 45–60%) .

Reaction TypeConditionsProductsYield
Acidic Hydrolysis6M HCl, reflux, 12h3-Hydroxypyrrolidine + sulfonic acid85%
Nucleophilic AttackMeMgBr, THF, −78°C→RT, 6hThioether derivative55%

Ether Linkage Reactivity

The pyrrolidin-3-yloxy–pyrazine ether bond undergoes cleavage under acidic or reductive conditions:

  • Acidic Cleavage : HBr (48%, 110°C, 8h) produces 6-bromopyrazin-2-amine and 3-hydroxypyrrolidine sulfonamide (isolated yield: 78%) .

  • Reductive Cleavage : LiAlH₄ (THF, reflux, 4h) reduces the ether to a C–H bond, yielding N,N-dimethylpyrazin-2-amine (yield: 62%) .

Table 2. Ether Bond Reactivity

Reaction TypeReagents/ConditionsProductsYield
Acidic CleavageHBr (48%), 110°C, 8h6-Bromopyrazin-2-amine + diol78%
Reductive CleavageLiAlH₄, THF, reflux, 4hN,N-Dimethylpyrazin-2-amine62%

Pyrazine Core Functionalization

The dimethylamino group directs electrophilic substitution (e.g., nitration, halogenation) at the pyrazine ring:

  • Nitration : HNO₃/H₂SO₄ (0°C, 2h) selectively nitrates the 5-position (yield: 70%) .

  • Halogenation : NBS (DMF, 80°C, 3h) brominates the 3-position (yield: 65%) .

Table 3. Pyrazine Ring Modifications

ReactionConditionsRegioselectivityYield
NitrationHNO₃/H₂SO₄, 0°C, 2h5-Position70%
BrominationNBS, DMF, 80°C, 3h3-Position65%

Pyrrolidine Ring Transformations

The pyrrolidine ring undergoes oxidation and ring-opening:

  • Oxidation : RuO₄ (H₂O/CH₃CN, RT, 6h) converts pyrrolidine to γ-lactam (yield: 82%) .

  • Ring-Opening : H₂O₂/AcOH (60°C, 5h) cleaves the ring to form a linear sulfonamide (yield: 58%) .

Table 4. Pyrrolidine Reactivity

Reaction TypeConditionsProductsYield
OxidationRuO₄, H₂O/CH₃CN, RT, 6hγ-Lactam derivative82%
Acidic Ring-OpeningH₂O₂/AcOH, 60°C, 5hLinear sulfonamide58%

Cross-Coupling Reactions

The pyrazine core participates in Suzuki-Miyaura couplings:

  • Borylation : Pd(dppf)Cl₂ catalyzes borylation at the 5-position (B₂Pin₂, KOAc, dioxane, 100°C, 12h; yield: 75%) .

  • Arylation : Phenylboronic acid couples at the 3-position (Pd(PPh₃)₄, K₂CO₃, 80°C, 8h; yield: 68%) .

Scientific Research Applications

The compound 6-((1-(isopropylsulfonyl)pyrrolidin-3-yl)oxy)-N,N-dimethylpyrazin-2-amine is a novel chemical entity with potential applications in various scientific research domains, particularly in medicinal chemistry and pharmacology. This article will explore its applications, supported by data tables and documented case studies.

Structure and Composition

  • Molecular Formula : C12_{12}H18_{18}N4_4O2_2S
  • Molecular Weight : 270.36 g/mol
  • IUPAC Name : this compound

Medicinal Chemistry

The compound has shown promise as a potential therapeutic agent due to its ability to interact with biological targets involved in various diseases.

Case Study: Anticancer Activity

A study conducted on similar compounds demonstrated that modifications to the pyrazine core can enhance anticancer activity. The introduction of the isopropylsulfonyl group may increase solubility and bioavailability, making it a candidate for further investigation in cancer therapeutics .

Neuropharmacology

The pyrrolidine moiety is known for its neuroactive properties. Research indicates that compounds with similar structures can act as modulators of neurotransmitter systems.

Case Study: Neuroprotective Effects

In a recent experiment, derivatives of pyrrolidine were tested for neuroprotective effects against oxidative stress in neuronal cell cultures. Results indicated significant protection against cell death, suggesting that the compound could be explored for treating neurodegenerative diseases .

Antimicrobial Activity

Preliminary screening of related compounds has shown antimicrobial properties, which may extend to this compound.

Data Table: Antimicrobial Activity of Related Compounds

CompoundBacterial StrainMinimum Inhibitory Concentration (MIC)
Compound AStaphylococcus aureus32 µg/mL
Compound BEscherichia coli16 µg/mL
6-((1-(isopropylsulfonyl)...Not yet testedN/A

Drug Development

Given its unique structure, the compound may serve as a lead structure for developing new drugs targeting specific receptors or enzymes.

Case Study: Structure-Activity Relationship (SAR)

A systematic SAR study on similar pyrazine derivatives revealed that modifications at the nitrogen position significantly affect receptor binding affinity. This insight can guide the design of analogs with improved efficacy .

Mechanism of Action

The mechanism of action of 6-((1-(isopropylsulfonyl)pyrrolidin-3-yl)oxy)-N,N-dimethylpyrazin-2-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways involved depend on the specific application and biological context.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Physicochemical Comparison

The table below compares key structural features and properties of the target compound with structurally related analogs from the literature:

Compound Name Core Structure Sulfonyl Group Heterocycle Molecular Weight (g/mol) H-Bond Donors/Acceptors Key Applications/Notes
6-((1-(Isopropylsulfonyl)pyrrolidin-3-yl)oxy)-N,N-dimethylpyrazin-2-amine (Target) Pyrazine Isopropylsulfonyl Pyrrolidine ~385–400 1 / 8 Potential kinase/DNA targeting
N,N-Dimethyl-3-((1-((1,3,5-trimethyl-1H-pyrazol-4-yl)sulfonyl)piperidin-3-yl)oxy)pyrazin-2-amine Pyrazine Trimethylpyrazole-sulfonyl Piperidine ~450–470 1 / 9 Higher lipophilicity; enzyme inhibition
{6-[1-(4-Methoxy-3-methyl-benzenesulfonyl)pyrrolidin-2-yl]-pyrazin-2-yl}-pyrimidin-2-yl-amine Pyrazine 4-Methoxy-3-methylphenylsulfonyl Pyrrolidine 426.5 1 / 9 Kinase inhibitor candidate
5-(1-(Methylsulfonyl)piperidin-4-yl)-3-(6-(trifluoromethyl)pyridin-3-yl)pyrazin-2-amine Pyrazine Methylsulfonyl Piperidine ~420–440 1 / 8 Antimalarial activity
6-[3-(Dimethylamino)pyrrolidin-1-yl]-pyridin-3-amine Pyridine None (dimethylamino substituent) Pyrrolidine ~260–280 2 / 5 CNS-targeting ligand

Key Observations

Aromatic sulfonyl groups (e.g., 4-methoxy-3-methylphenylsulfonyl in ) increase molecular weight and may enhance target affinity but reduce metabolic stability due to cytochrome P450 interactions.

Heterocycle Impact :

  • Pyrrolidine (5-membered ring) in the target compound offers conformational rigidity, whereas piperidine (6-membered) in provides flexibility, affecting binding pocket compatibility.

Substituent Effects :

  • The trifluoromethylpyridinyl group in significantly enhances antimalarial activity, suggesting that electron-withdrawing substituents on the pyrazine/pyridine core are critical for bioactivity.
  • Dimethylamine vs. pyrimidin-2-yl-amine (as in ) alters H-bonding capacity and basicity, influencing solubility and target engagement.

Synthetic Routes :

  • Sulfonylation of pyrrolidine/piperidine precursors (e.g., using isopropylsulfonyl chloride) is a common step, as seen in . Reaction conditions (e.g., triethylamine in DCM at 0°C) ensure controlled sulfonamide formation .

Therapeutic Potential: Compounds with aliphatic sulfonyl groups (e.g., target, ) are prioritized for CNS applications due to improved blood-brain barrier penetration. Aromatic sulfonyl analogs (e.g., ) are explored in oncology for kinase inhibition.

Biological Activity

N-{1-[2-(2,3-dihydro-1-benzofuran-5-yl)ethyl]piperidin-4-yl}-N-methylpyrimidin-4-amine is a compound of growing interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological effects, mechanisms of action, and relevant case studies.

Pharmacological Profile

The compound exhibits a range of biological activities, particularly in the areas of antimicrobial and anticancer effects. The following sections detail its specific activities.

Antimicrobial Activity

Recent studies have shown that derivatives of benzofuran compounds, similar to N-{1-[2-(2,3-dihydro-1-benzofuran-5-yl)ethyl]piperidin-4-yl}-N-methylpyrimidin-4-amine, possess significant antimicrobial properties. For instance, compounds with benzofuran moieties demonstrated strong inhibitory effects against various bacterial strains including Staphylococcus aureus and Escherichia coli .

Table 1: Antimicrobial Activity of Related Compounds

Compound NameBacterial StrainInhibition Zone (mm)
Benzofuran Derivative AS. aureus25
Benzofuran Derivative BE. coli20
N-{1-[2-(2,3-dihydro-1-benzofuran-5-yl)ethyl]...}C. albicans22

Anticancer Activity

The compound has also been evaluated for its anticancer properties. Research indicates that it inhibits cell proliferation in various cancer cell lines. For example, studies have shown that related pyrimidine derivatives can significantly suppress the growth of human cancer cells by inducing apoptosis .

Table 2: Anticancer Activity Data

Cell LineIC50 (µM)Mechanism of Action
HeLa (Cervical Cancer)5.0Induction of apoptosis
MCF7 (Breast Cancer)3.5Cell cycle arrest
A431 (Skin Cancer)4.0Inhibition of migration and invasion

The biological activity of N-{1-[2-(2,3-dihydro-1-benzofuran-5-yl)ethyl]piperidin-4-yl}-N-methylpyrimidin-4-amine is believed to be mediated through multiple pathways:

  • Inhibition of Enzymatic Activity : The compound may inhibit key enzymes involved in cell proliferation and survival.
  • Receptor Interaction : It has been suggested that the compound interacts with G protein-coupled receptors (GPCRs), leading to downstream signaling changes that affect cellular functions .
  • Induction of Apoptosis : Similar compounds have been shown to activate apoptotic pathways in cancer cells, leading to programmed cell death.

Case Studies

Several case studies highlight the effectiveness of this compound in preclinical models:

  • Study on Antimicrobial Efficacy : In a study involving various bacterial strains, the compound demonstrated significant antimicrobial activity with minimum inhibitory concentrations (MICs) comparable to standard antibiotics .
  • Cancer Cell Line Study : A recent investigation into its anticancer properties revealed that treatment with the compound led to a dose-dependent decrease in viability among HeLa cells, indicating its potential as a therapeutic agent for cervical cancer .

Q & A

Basic: What synthetic methodologies are recommended for synthesizing 6-((1-(isopropylsulfonyl)pyrrolidin-3-yl)oxy)-N,N-dimethylpyrazin-2-amine?

The synthesis involves three key steps:

  • Pyrrolidine Functionalization : Introduce the isopropylsulfonyl group via sulfonylation of pyrrolidine using isopropylsulfonyl chloride under anhydrous conditions (e.g., dichloromethane, triethylamine as base) .
  • Oxy-Linkage Formation : React the sulfonylated pyrrolidin-3-ol with a halogenated pyrazin-2-amine derivative (e.g., 6-chloro-N,N-dimethylpyrazin-2-amine) in a nucleophilic substitution reaction. Microwave-assisted synthesis (e.g., 100–150°C, acetonitrile) can enhance reaction efficiency .
  • Purification : Recrystallization from polar aprotic solvents (e.g., acetonitrile) or column chromatography (silica gel, ethyl acetate/hexane gradient) ensures high purity .

Basic: How can the purity and structural integrity of this compound be validated?

  • Spectroscopic Analysis :
    • ¹H/¹³C NMR : Confirm substituent integration (e.g., dimethylamino protons at δ ~2.8–3.2 ppm, pyrrolidine protons at δ ~3.5–4.0 ppm) .
    • IR Spectroscopy : Verify sulfonyl S=O stretching (~1350–1150 cm⁻¹) and C-O-C ether linkages (~1200–1050 cm⁻¹) .
  • Mass Spectrometry : High-resolution mass spectrometry (HRMS) ensures molecular ion alignment (e.g., ESI+ mode) .
  • Elemental Analysis : Carbon, hydrogen, and nitrogen percentages should match theoretical values (e.g., ±0.3% deviation) .

Advanced: What strategies resolve low yields during the sulfonylation of pyrrolidine?

  • Catalyst Optimization : Use copper(I) bromide (CuBr) with cesium carbonate (Cs₂CO₃) to enhance reactivity, as demonstrated in analogous coupling reactions .
  • Solvent Selection : Polar aprotic solvents (e.g., dimethyl sulfoxide) improve sulfonyl group activation .
  • Temperature Control : Gradual heating (e.g., 35–50°C) prevents decomposition of sensitive intermediates .

Advanced: How do structural modifications influence bioactivity?

  • Sulfonyl Group : The isopropylsulfonyl moiety enhances metabolic stability and target binding, as seen in kinase inhibitors with similar sulfonamide motifs .
  • Pyrrolidine-Oxy Linker : Modulating the pyrrolidine ring’s stereochemistry (R/S configuration) can impact pharmacokinetics, as observed in pyrazolo[1,5-a]pyrimidine derivatives .
  • Pyrazinamine Core : N,N-dimethyl substitution increases lipophilicity, potentially improving blood-brain barrier penetration .

Basic: What analytical techniques quantify this compound in biological matrices?

  • HPLC : Reverse-phase C18 columns with UV detection (λ = 254 nm) and mobile phases (acetonitrile/water + 0.1% formic acid) .
  • LC-MS/MS : MRM transitions (e.g., m/z 367 → 212) enable sensitive quantification in plasma .

Advanced: How can computational docking predict target interactions?

  • Target Selection : Prioritize kinases (e.g., p38 MAP kinase) based on structural homology to pyridopyrazine inhibitors .
  • Docking Software : Use AutoDock Vina or Schrödinger Suite to model interactions between the sulfonyl group and kinase ATP-binding pockets .
  • MD Simulations : Assess binding stability (e.g., 100 ns trajectories) to identify key residues (e.g., Lys53, Asp168) .

Basic: What are critical stability considerations for storage?

  • Temperature : Store at –20°C in amber vials to prevent photodegradation .
  • Moisture Sensitivity : Use desiccants (silica gel) to avoid hydrolysis of the sulfonyl group .

Advanced: Which in vivo models evaluate pharmacokinetics?

  • Rodent Models : Administer intravenously (1–5 mg/kg) to measure plasma half-life (t₁/₂) and tissue distribution .
  • Metabolite Profiling : Liver microsome assays identify major metabolites (e.g., N-demethylation, sulfone oxidation) .

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